molecular formula C22H19N3O4 B5178484 N-benzoyl-N-(4-nitrophenyl)phenylalaninamide CAS No. 67368-42-7

N-benzoyl-N-(4-nitrophenyl)phenylalaninamide

Cat. No. B5178484
CAS RN: 67368-42-7
M. Wt: 389.4 g/mol
InChI Key: PZXSBPUCCSKZFZ-UHFFFAOYSA-N
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Description

N-benzoyl-N-(4-nitrophenyl)phenylalaninamide, commonly known as BNPPA, is a peptide compound that has gained attention in the scientific community due to its potential applications in drug design and development. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been extensively studied. In

Mechanism of Action

BNPPA inhibits enzymes such as cathepsin B and K by binding to their active sites and preventing them from carrying out their normal functions. This inhibition leads to the accumulation of extracellular matrix proteins, which can promote tissue repair and regeneration.
Biochemical and Physiological Effects:
BNPPA has been shown to have various biochemical and physiological effects. It has been shown to promote the proliferation and differentiation of osteoblasts, which are involved in bone formation. BNPPA has also been shown to inhibit the degradation of cartilage, which can help to prevent the progression of osteoarthritis.

Advantages and Limitations for Lab Experiments

One advantage of using BNPPA in lab experiments is its specificity for cathepsin B and K. This allows for the selective inhibition of these enzymes without affecting other enzymes or proteins. However, one limitation is that BNPPA is not very stable in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

Future research on BNPPA could focus on its potential applications in the treatment of diseases such as osteoporosis and arthritis. It could also focus on the development of more stable forms of BNPPA that can be used in a wider range of experiments. Additionally, research could be done on the effects of BNPPA on other enzymes and proteins to determine its potential applications in other areas of drug design and development.

Synthesis Methods

BNPPA can be synthesized using a variety of methods. One of the most commonly used methods is solid-phase peptide synthesis, which involves the stepwise addition of protected amino acids to a solid support. The protected amino acids are then deprotected to form the desired peptide sequence. Another method involves the use of solution-phase peptide synthesis, which involves the coupling of protected amino acids in solution to form the desired peptide sequence.

Scientific Research Applications

BNPPA has been used in scientific research for its potential applications in drug design and development. It has been shown to have inhibitory effects on enzymes such as cathepsin B and K, which are involved in the degradation of extracellular matrix proteins. This makes BNPPA a potential candidate for the treatment of diseases such as osteoporosis and arthritis.

properties

IUPAC Name

N-[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c26-21(17-9-5-2-6-10-17)24-20(15-16-7-3-1-4-8-16)22(27)23-18-11-13-19(14-12-18)25(28)29/h1-14,20H,15H2,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXSBPUCCSKZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701220696
Record name α-(Benzoylamino)-N-(4-nitrophenyl)benzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67368-42-7
Record name α-(Benzoylamino)-N-(4-nitrophenyl)benzenepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67368-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(Benzoylamino)-N-(4-nitrophenyl)benzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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